F-2 hydrochloride
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Overview
Description
F-2 hydrochloride is a chemical compound known for its significant applications in various scientific fields. It is a hydrochloride salt form of a specific organic molecule, which enhances its solubility and stability in aqueous solutions. This compound is often utilized in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-2 hydrochloride typically involves the reaction of the parent organic molecule with hydrochloric acid. The process can be summarized as follows:
Starting Material: The parent organic molecule, often a base or amine.
Reaction with Hydrochloric Acid: The organic molecule is dissolved in an appropriate solvent, such as ethanol or water. Hydrochloric acid is then added to the solution.
Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The hydrochloride salt precipitates out of the solution.
Isolation and Purification: The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the parent organic molecule with hydrochloric acid.
Controlled Conditions: Temperature, pH, and reaction time are carefully controlled to optimize yield and purity.
Crystallization: The hydrochloride salt is crystallized from the reaction mixture.
Filtration and Drying: Industrial filtration systems and drying equipment are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
F-2 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the parent molecule.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Higher oxidation states of the parent molecule.
Reduction: The base form of the parent molecule.
Substitution: New compounds with different functional groups replacing the hydrochloride group.
Scientific Research Applications
F-2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of F-2 hydrochloride involves its interaction with specific molecular targets. These interactions can include:
Binding to Receptors: The compound may bind to cellular receptors, modulating their activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: By interacting with signaling molecules, it can influence cellular communication and responses.
Comparison with Similar Compounds
F-2 hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other hydrochloride salts of organic molecules, such as 2-picolyl chloride hydrochloride and benzyl chloride hydrochloride.
Uniqueness: this compound may exhibit unique solubility, stability, and reactivity profiles compared to these similar compounds, making it particularly valuable in specific applications.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their work.
Properties
CAS No. |
85258-13-5 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-8(14)4-10-7-13-11(5-9(2)16-13)6-12(10)15-3;/h6-9H,4-5,14H2,1-3H3;1H |
InChI Key |
VXEOIOCXDXKIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)CC(C)N)OC.Cl |
Origin of Product |
United States |
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